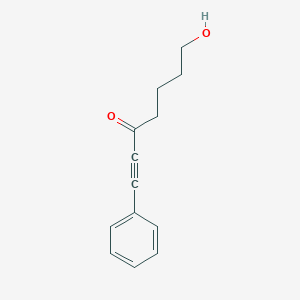

1-Heptyn-3-one, 7-hydroxy-1-phenyl-

Description

Significance of Alkynyl Ketones in Contemporary Organic Synthesis

Alkynyl ketones, also known as ynones, are highly valuable intermediates in organic synthesis. oup.com Their importance stems from the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the alkyne terminus, allowing for a diverse range of chemical transformations. These compounds are key building blocks for the synthesis of various heterocyclic and carbocyclic systems. The conjugated system of the carbonyl group and the carbon-carbon triple bond provides a unique platform for various addition reactions, cycloadditions, and rearrangements. researchgate.net

The synthesis of alkynyl ketones can be achieved through several methods, including the oxidation of propargyl alcohols, the coupling of terminal alkynes with acyl chlorides (often catalyzed by copper or palladium), and the reaction of alkynyl organometallic reagents with carboxylic acid derivatives. organic-chemistry.org More recent methods focus on developing milder and more efficient catalytic systems to broaden the substrate scope and functional group tolerance. oup.comorganic-chemistry.org

Stereochemical and Electronic Implications of Remote Hydroxyl and Phenyl Moieties in Alkynyl Ketone Architectures

The presence of remote functional groups, such as the hydroxyl and phenyl moieties in 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, can significantly influence the molecule's stereochemistry and electronic properties.

The hydroxyl group , being a polar and protic functionality, can engage in intramolecular hydrogen bonding. This interaction can influence the conformational preferences of the alkyl chain, potentially bringing the hydroxyl group in proximity to the ketone or alkyne, which could affect their reactivity. The stereocenter that could be created at the carbon bearing the hydroxyl group introduces the possibility of diastereomers, each with potentially different biological activities and chemical reactivities. The stereochemistry of hydroxyl groups can have a profound impact on the properties of molecules. rsc.org

The phenyl group , attached to the alkyne, exerts significant electronic effects. The sp2-hybridized carbons of the phenyl ring are generally considered to be electron-withdrawing via an inductive effect. stackexchange.com However, the phenyl ring can also act as an electron-donating or withdrawing group through resonance, depending on the electronic demands of the reaction. reddit.comlibretexts.org This dual nature can modulate the reactivity of the adjacent alkyne and the conjugated ketone system. The presence of the phenyl ring also introduces steric bulk, which can influence the approach of reagents in chemical reactions.

Contextualization of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- within the Landscape of Multifunctional Organic Compounds

1-Heptyn-3-one, 7-hydroxy-1-phenyl- is a member of a broad class of multifunctional organic compounds. libretexts.org Molecules that contain ketone, alkyne, hydroxyl, and aromatic functionalities are of interest in medicinal chemistry and materials science. fsu.edumasterorganicchemistry.com The combination of a rigid alkynyl ketone core and a flexible hydroxyl-bearing alkyl chain allows for a specific three-dimensional arrangement of functional groups, which can be crucial for molecular recognition and binding to biological targets.

The presence of these distinct functional groups offers multiple sites for further chemical modification, making this compound a versatile scaffold for the synthesis of more complex molecules. For instance, the ketone can undergo reduction or nucleophilic addition, the alkyne can participate in click chemistry or be further functionalized, and the hydroxyl group can be esterified or etherified. This versatility places 1-Heptyn-3-one, 7-hydroxy-1-phenyl- as a potentially valuable building block in the synthesis of diverse chemical libraries.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67654-84-6 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

7-hydroxy-1-phenylhept-1-yn-3-one |

InChI |

InChI=1S/C13H14O2/c14-11-5-4-8-13(15)10-9-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8,11H2 |

InChI Key |

VWOVWRFBWMDHJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Heptyn 3 One, 7 Hydroxy 1 Phenyl

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a complex target molecule into simpler precursors. amazonaws.com This process helps in devising a viable synthetic plan by identifying strategic bond cleavages and the corresponding synthetic reactions. numberanalytics.comnumberanalytics.com

Identification of Key Disconnection Points in the 1-Heptyn-3-one, 7-hydroxy-1-phenyl- Skeleton

The structure of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- presents several logical points for disconnection. A primary strategic disconnection is the carbon-carbon bond between C-4 and C-5. This simplifies the molecule into two key fragments: a phenyl-containing alkynyl ketone and a four-carbon unit bearing a hydroxyl group. This disconnection is strategic as it breaks the molecule into two manageable pieces and allows for the application of well-established carbon-carbon bond-forming reactions. libretexts.org

Another key disconnection point is the C-1 to C-2 triple bond, which can be retrosynthetically cleaved to reveal phenylacetylene (B144264) and a five-carbon chain with a ketone and a terminal hydroxyl group. Furthermore, the C-2/C-3 bond of the ynone functionality and the C-6/C-7 bond adjacent to the hydroxyl group are also potential sites for disconnection. researchgate.net

| Disconnection Point | Resulting Synthons | Corresponding Reagents |

|---|---|---|

| C4-C5 Bond | Phenylpropynoyl cation and a 4-hydroxybutyl anion | Phenylpropynoyl chloride and a 4-hydroxybutyl Grignard reagent |

| C1≡C2 Bond | Phenylacetylide anion and a 5-keto-1-hydroxyhexyl cation | Phenylacetylene and 5-bromo-1-pentanone |

| C2-C3 Bond (Ynone) | Phenylacetylide and a 5-hydroxypentanoyl cation | Phenylacetylene and 5-hydroxypentanoic acid derivative |

Functional Group Interconversion (FGI) Principles for Synthetic Accessibility

Functional group interconversion (FGI) is a crucial aspect of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a specific synthetic step. solubilityofthings.comnumberanalytics.comdeanfrancispress.com In the context of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, the γ-hydroxy ketone functionality is a key feature.

A retrosynthetic FGI could involve the oxidation of a corresponding 1,5-diol. This diol could be further simplified through disconnections of the alkyne unit. For instance, the ynone can be seen as an oxidized form of a propargylic alcohol, which can be a precursor in the synthesis. This approach allows for the use of stereoselective reduction or oxidation methods to control the stereochemistry of the final product if required. imperial.ac.uk

Common FGIs relevant to this synthesis include:

Oxidation: Alcohol to ketone. imperial.ac.uk

Reduction: Ketone to alcohol, alkyne to alkene or alkane. imperial.ac.uk

Protection/Deprotection: The hydroxyl group may need to be protected during certain reaction steps to prevent unwanted side reactions.

Strategic Cleavage of Carbon-Carbon and Carbon-Heteroatom Bonds

The strategic cleavage of bonds is the essence of the disconnection approach. numberanalytics.com For 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, the most logical carbon-carbon bond cleavages are those that lead to readily available starting materials. As mentioned, the C4-C5 bond cleavage is highly strategic.

Cleavage of the carbon-oxygen bond of the hydroxyl group is also a valid retrosynthetic step. This leads to a precursor with a leaving group at the C-7 position, which can be introduced via nucleophilic substitution.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct the target molecule.

Carbon-Carbon Bond-Forming Reactions for the Heptyne Backbone

The construction of the seven-carbon chain with the embedded alkyne is central to the synthesis.

A powerful method for forming the carbon skeleton involves the use of alkynyl anions (acetylides) as nucleophiles in alkylation reactions. libretexts.orgyoutube.comyoutube.com

One plausible route begins with the deprotonation of phenylacetylene using a strong base like sodium amide (NaNH₂) to form the phenylacetylide anion. organicchemistrytutor.com This potent nucleophile can then react with a suitable electrophile. For the synthesis of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, a key intermediate would be a molecule containing the remaining five carbons with appropriate functionalization.

A highly effective strategy is the reaction of the phenylacetylide with an epoxide. Specifically, the reaction with 4,5-epoxy-1-pentanol would directly introduce the required carbon chain and the hydroxyl group at the correct position. This reaction is an SN2 type substitution where the acetylide attacks the less sterically hindered carbon of the epoxide ring. libretexts.orgorganicchemistrytutor.com

Alternatively, cross-coupling reactions provide a versatile and efficient means to form the C-C bonds of the heptyne backbone. acs.orgillinois.edu The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. libretexts.orgwikipedia.org In a potential synthetic route, a suitably functionalized 5-halo-1-pentyne could be coupled with iodobenzene (B50100) in the presence of a palladium catalyst and a copper(I) co-catalyst to form the phenyl-alkyne bond. acs.orgresearchgate.netmdpi.com Subsequent oxidation and functional group manipulations would lead to the target molecule.

| Reaction Type | Key Reagents | Bond Formed | Advantages |

|---|---|---|---|

| Alkylation of Acetylide | Phenylacetylide, 4,5-epoxy-1-pentanol | C2-C3 | Direct introduction of the hydroxylated side chain. libretexts.orgorganicchemistrytutor.com |

| Sonogashira Coupling | Phenylacetylene, 5-iodo-1-pentanone | C1-Phenyl | Mild reaction conditions and high functional group tolerance. libretexts.orgwikipedia.org |

| Acyl Sonogashira Coupling | Phenylacetylene, 5-hydroxypentanoyl chloride | C2-C3 | Direct formation of the ynone functionality. acs.org |

The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield, and stereochemical control if applicable.

Chemoselective Introduction of the Ketone Functionality

With the carbon skeleton in place, the next critical step is the introduction of the ketone at the C-3 position. This is typically achieved through the oxidation of a secondary alcohol precursor.

A variety of oxidation methods are available for the conversion of secondary alcohols to ketones. The choice of reagent is crucial to ensure chemoselectivity, particularly in the presence of other sensitive functional groups like the alkyne and the primary hydroxyl group (which would likely be protected at this stage).

Common and effective oxidizing agents include:

Jones Reagent (Chromic Acid) : This is a powerful oxidizing agent capable of converting secondary alcohols to ketones. organic-chemistry.orgwikipedia.orgsciencemadness.orgalfa-chemistry.comlibretexts.org However, its high reactivity and the use of chromium, which is toxic, have led to the development of milder alternatives.

Dess-Martin Periodinane (DMP) : This hypervalent iodine reagent is a mild and selective oxidant that converts primary and secondary alcohols to aldehydes and ketones, respectively, under neutral pH and at room temperature. wikipedia.orgwikipedia.orgorganic-chemistry.orgchemistrysteps.com Its high chemoselectivity makes it suitable for complex molecules with multiple functional groups. wikipedia.org

Copper Nanoparticles with an Oxidant : A copper-catalyzed oxidation of propargylic alcohols to ynones using tert-butyl hydroperoxide (TBHP) or air as the oxidant offers a more environmentally friendly approach. organic-chemistry.org

N-Iodosuccinimide (NIS) : NIS can mediate the oxidation of propargyl alcohols to ynones under mild conditions, often initiated by light. organic-chemistry.orgacs.orgacs.org

TEMPO-based systems : Aerobic oxidation of propargylic alcohols can be achieved using catalysts like Fe(NO₃)₃·9H₂O in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium chloride. organic-chemistry.org

| Oxidizing Agent | Substrate | Product | Key Features | Reference |

| Jones Reagent | Secondary Alcohol | Ketone | Powerful, but can be harsh and uses toxic chromium. | organic-chemistry.orgwikipedia.orglibretexts.org |

| Dess-Martin Periodinane | Secondary Alcohol | Ketone | Mild, selective, neutral pH, room temperature. | wikipedia.orgwikipedia.orgorganic-chemistry.org |

| Cu Nanoparticles/TBHP | Propargylic Alcohol | Ynone | Catalytic, uses a greener oxidant. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Propargylic Alcohol | Ynone | Mild, can be light-initiated. | acs.orgacs.org |

| Fe(NO₃)₃/TEMPO/Air | Propargylic Alcohol | Ynone | Aerobic, environmentally friendly. | organic-chemistry.org |

An alternative route to the ynone functionality is through the acylation of a terminal alkyne. This method directly installs the carbonyl group adjacent to the alkyne.

Common acylation strategies include:

Reaction with Acyl Chlorides : Terminal alkynes can be coupled with acyl chlorides in the presence of a catalyst, often a palladium-copper system, to form ynones. acs.orgrsc.orgacs.orgfigshare.com

Reaction with Carboxylic Acids : Direct coupling of carboxylic acids with terminal alkynes, again often catalyzed by a palladium-copper system, provides a more direct route to ynones, avoiding the need to prepare the acyl chloride. rsc.orgacs.org

Reaction with Potassium Alkynyltrifluoroborate Salts : Acyl chlorides can react with potassium alkynyltrifluoroborate salts in the presence of a Lewis acid to furnish ynones under mild conditions. nih.govnih.govresearchgate.netyoutube.com

For the synthesis of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, a protected 5-hydroxyvaleroyl chloride or the corresponding carboxylic acid could be coupled with phenylacetylene.

| Acylation Method | Alkyne Source | Acylating Agent | Catalyst/Reagent | Reference |

| Sonogashira Coupling | Terminal Alkyne | Acyl Chloride | Pd/Cu catalyst | acs.orgrsc.orgacs.org |

| Direct Acylation | Terminal Alkyne | Carboxylic Acid | Pd/Cu catalyst | rsc.orgacs.org |

| Trifluoroborate Reaction | Potassium Alkynyltrifluoroborate | Acyl Chloride | Lewis Acid (e.g., BCl₃) | nih.govnih.govresearchgate.net |

Selective Installation and Manipulation of the Hydroxyl Group

The final key functional group to be installed or deprotected is the primary hydroxyl group at the C-7 position. Its introduction must be carefully planned to be compatible with the other functionalities in the molecule.

A common strategy for introducing a primary alcohol is through the reduction of a carboxylic acid or an ester. This functional group could be carried through the synthesis from the beginning in a protected form and then deprotected, or it could be introduced at a later stage. If a precursor containing a carboxylic acid or ester at the C-7 position is used, a selective reduction is necessary.

Key reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. commonorganicchemistry.comchemistrysteps.comjove.comlumenlearning.comlibretexts.org However, it is not very chemoselective and would likely reduce the ketone as well. youtube.com Therefore, the ketone would need to be protected before this step.

Borane (B79455) (BH₃) : Borane reagents, such as BH₃-THF or BH₃-SMe₂, are highly chemoselective for the reduction of carboxylic acids in the presence of other functional groups like esters and ketones. chemistrysteps.comyoutube.comcommonorganicchemistry.comacs.orglibretexts.org This makes borane an excellent choice for the selective reduction of a carboxylic acid to a primary alcohol without affecting the ynone moiety.

| Reducing Agent | Substrate | Product | Chemoselectivity | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Ester or Carboxylic Acid | Primary Alcohol | Low; reduces ketones and aldehydes as well. | commonorganicchemistry.comlumenlearning.comlibretexts.org |

| Borane (BH₃) | Carboxylic Acid | Primary Alcohol | High; selective for carboxylic acids over ketones and esters. | youtube.comcommonorganicchemistry.comacs.orglibretexts.org |

The synthesis of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- presents a fascinating challenge in multistep organic synthesis, requiring careful consideration of chemoselectivity and functional group compatibility. A successful synthesis would likely involve a convergent approach, where key fragments are prepared separately and then combined. The strategic use of protecting groups for the hydroxyl and potentially the ketone functionalities would be paramount. The choice of reactions, from the initial carbon-carbon bond formation using organometallic reagents or conjugate additions, to the precise installation of the ketone and hydroxyl groups via oxidation, acylation, and reduction, must be meticulously planned to achieve the desired target molecule. The methodologies discussed herein provide a foundational framework for the rational design of a synthetic route to this complex and interesting chemical compound.

Stereoselective Hydroxylation Techniques

Direct stereoselective hydroxylation of a pre-existing heptynone backbone at the C-3 position is a challenging synthetic transformation. A more strategic and common approach involves the creation of a chiral propargylic alcohol intermediate, which is then oxidized to the corresponding yn-one. This two-step sequence effectively achieves a formal stereoselective hydroxylation of the alkyne at the propargylic position.

The key to this strategy is the initial enantioselective synthesis of the precursor, (S)- or (R)-7-hydroxy-1-phenyl-1-heptyn-3-ol. This can be accomplished through the asymmetric addition of a phenylacetylide nucleophile to a suitable five-carbon aldehyde electrophile. The stereocenter is thus established during the carbon-carbon bond formation, and the hydroxyl group is introduced with a specific spatial orientation. Subsequent oxidation to the ketone preserves the stereochemical integrity of any other chiral centers in the molecule, although the stereocenter at C-3 is removed.

Stereocontrolled Synthesis of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-

A plausible retrosynthetic analysis for 1-Heptyn-3-one, 7-hydroxy-1-phenyl- suggests a disconnection at the C3-C4 bond. This leads to two key synthons: a phenylacetylide anion and a 5-hydroxy-substituted pentanal derivative. To prevent unwanted reactions, the hydroxyl group on the pentanal fragment would require a protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether. The synthesis would therefore proceed via the formation of a protected propargylic alcohol, followed by oxidation and finally deprotection of the C-7 hydroxyl group.

The crucial step in the stereocontrolled synthesis is the enantioselective addition of phenylacetylide to a protected 5-hydroxypentanal (B1214607). This reaction creates the propargylic alcohol with the desired stereochemistry at the C-3 position.

A common precursor for the aldehyde component is 5-hydroxypentanal, which can be synthesized by the hydration of 2,3-dihydropyran. evitachem.comorgsyn.org This diol must then be selectively protected at the primary hydroxyl group. Mono-protection of symmetrical diols like 1,5-pentanediol (B104693) can be challenging, but methods using stoichiometric control or enzymatic catalysis can achieve this transformation. researchgate.net For instance, using one equivalent of a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) with a diol can favor the mono-protected product. reddit.com The resulting alcohol is then oxidized to the aldehyde, for example using a Swern or Dess-Martin oxidation, to yield the protected 5-hydroxypentanal.

The addition of the lithium or zinc salt of phenylacetylene to this chiral aldehyde can be mediated by chiral ligands or auxiliaries to induce high levels of enantioselectivity.

Catalyst-Mediated Approaches:

A highly effective method for the enantioselective addition of terminal alkynes to aldehydes involves the use of a zinc catalyst with a chiral ligand. Carreira and co-workers have demonstrated that the addition of terminal alkynes to a variety of aldehydes proceeds with high enantioselectivity in the presence of zinc triflate (Zn(OTf)₂) and a chiral amino alcohol, such as (+)-N-methylephedrine. orgsyn.org This method is attractive due to its operational simplicity and the commercial availability of the chiral ligand in both enantiomeric forms.

The proposed reaction would involve treating phenylacetylene and the protected 5-hydroxypentanal with Zn(OTf)₂ and a catalytic amount of a chiral ligand like (+)- or (-)-N-methylephedrine. This would furnish the corresponding (S)- or (R)-7-(protected-oxy)-1-phenyl-1-heptyn-3-ol with high enantiomeric excess.

| Aldehyde | Alkyne | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | Zn(OTf)₂, (+)-N-Methylephedrine | 85 | 99 | orgsyn.org |

| Cyclohexanecarboxaldehyde | Phenylacetylene | Zn(OTf)₂, (+)-N-Methylephedrine | 91 | 98 | orgsyn.org |

| Pivalaldehyde | 1-Heptyne | Zn(OTf)₂, (+)-N-Methylephedrine | 88 | >99 | orgsyn.org |

Chiral Auxiliary-Mediated Approaches:

Alternatively, a chiral auxiliary can be employed to direct the stereochemical outcome of the addition reaction. One common strategy involves the use of chiral oxazolidinones, as pioneered by Evans. wikipedia.orgresearchgate.net In this approach, a carboxylic acid derivative bearing the chiral auxiliary is converted to a chiral ketone. However, for the synthesis of a propargylic alcohol, a more direct method would be the addition of a metal acetylide to an aldehyde bearing a chiral auxiliary.

A more relevant chiral auxiliary approach for this synthesis would involve the use of pseudoephedrine as a chiral auxiliary attached to a glyoxylate (B1226380) to form a chiral α-keto-amide. The addition of a Grignard or organolithium reagent to the ketone would then proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield the chiral α-hydroxy acid, which could then be further elaborated. While effective, this route is more circuitous for the target molecule than the direct catalytic enantioselective addition to the aldehyde.

Once the chiral propargylic alcohol, 7-(protected-oxy)-1-phenyl-1-heptyn-3-ol, is synthesized with the desired stereochemistry, the final steps involve oxidation of the secondary alcohol at C-3 to a ketone and deprotection of the hydroxyl group at C-7.

The oxidation of propargylic alcohols to ynones can be achieved using a variety of reagents. organic-chemistry.orgacs.orgresearchgate.net Mild, selective methods are preferred to avoid side reactions. Reagents such as manganese dioxide (MnO₂), or catalytic systems like Fe(NO₃)₃/TEMPO/NaCl under aerobic conditions, are effective for this transformation. organic-chemistry.orgresearchgate.net N-Iodosuccinimide (NIS) has also been reported as a mild and efficient oxidant for propargylic alcohols. acs.orgacs.org

| Substrate | Oxidant/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-ol | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | Toluene | 95 | organic-chemistry.org |

| 1,3-Diphenyl-2-propyn-1-ol | N-Iodosuccinimide (NIS) | Dichloromethane | 92 | acs.org |

| 4-(Trimethylsilyl)but-3-yn-2-ol | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | Toluene | 90 | organic-chemistry.org |

The final step would be the removal of the protecting group from the C-7 hydroxyl. For a TBDMS ether, this is typically achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). For a THP ether, mild acidic conditions would be employed. The sequence of oxidation and deprotection steps would be chosen to ensure compatibility with the other functional groups in the molecule.

Spectroscopic Characterization and Structural Elucidation of 1 Heptyn 3 One, 7 Hydroxy 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- would display signals corresponding to each unique proton environment. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the electronic environment of the protons.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Phenyl Protons | 7.20 - 7.50 | Multiplet | - |

| Methylene (B1212753) (C4-H₂) | ~2.8 | Triplet | ~7.0 |

| Methylene (C5-H₂) | ~1.9 | Multiplet | ~7.0 |

| Methylene (C6-H₂) | ~1.7 | Multiplet | ~7.0 |

| Methylene (C7-H₂) | ~3.7 | Triplet | ~6.5 |

| Hydroxyl (OH) | Variable (e.g., 1.5-4.0) | Broad Singlet | - |

The protons of the phenyl group would resonate in the downfield aromatic region. The methylene protons adjacent to the ketone (C4) would be deshielded, appearing at a lower field than the other methylene groups. The protons on the carbon bearing the hydroxyl group (C7) would also be shifted downfield due to the electronegativity of the oxygen atom. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~188 |

| Phenyl C (ipso) | ~122 |

| Phenyl C (ortho, meta, para) | 128 - 132 |

| Alkynyl C (C1) | ~88 |

| Alkynyl C (C2) | ~82 |

| Methylene (C4) | ~45 |

| Methylene (C5) | ~22 |

| Methylene (C6) | ~30 |

| Methylene (C7) | ~60 |

The carbonyl carbon of the ketone is the most deshielded and appears significantly downfield. The two sp-hybridized carbons of the alkyne have characteristic shifts between 80 and 90 ppm. The aromatic carbons of the phenyl ring appear in the 120-135 ppm range. The sp³-hybridized carbons of the alkyl chain appear at higher fields, with the carbon attached to the hydroxyl group (C7) being more downfield than the others.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed. sigmaaldrich.comcas.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons on C4, C5, C6, and C7, confirming the sequence of the methylene groups in the chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for determining the molecule's three-dimensional structure and conformation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- would be expected to show the following key absorption bands:

Predicted IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Alkynyl (C≡C) | Stretching | 2190 - 2260 | Weak to Medium |

| Ketone (C=O) | Stretching | 1705 - 1725 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

The broad O-H stretch is a hallmark of the alcohol functional group. The strong absorption around 1715 cm⁻¹ is indicative of the ketone's carbonyl group. The C≡C stretch for an internal alkyne is often weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

For 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, the molecular formula is C₁₃H₁₄O₂ and the molecular weight is approximately 202.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 202.

Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of acylium ions.

Loss of water (H₂O, 18 Da) from the alcohol functional group.

Cleavage of the alkyl chain , resulting in various smaller fragment ions.

Fragmentation of the phenyl ring , giving characteristic aromatic fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with a very high degree of accuracy, typically to four or five decimal places. measurlabs.cominfinitalab.com This accuracy allows for the determination of a molecule's elemental formula by distinguishing between compounds that have the same nominal mass (integer mass) but different chemical formulas. bioanalysis-zone.comjove.com The instrument measures the mass-to-charge ratio (m/z) of an ion, and the "exact mass" is calculated using the mass of the most abundant isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). biochemcalc.commissouri.edu

For 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, which has the molecular formula C₁₃H₁₄O₂, the theoretical exact mass can be calculated. This value is a critical piece of data for confirming the identity of the compound in a sample.

Table 1: Theoretical Exact Mass of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-

| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (Da) |

| C₁₃H₁₄O₂ | (13 x 12.000000) + (14 x 1.007825) + (2 x 15.994915) | 202.09938 |

This table presents the calculated theoretical exact mass based on the elemental composition of the compound. No experimental HRMS data has been reported in the searched literature.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, after the initial ionization to form a molecular ion (M+), the ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. chemguide.co.uk The fragmentation is not random; it occurs at chemically logical points within the molecule, often dictated by the stability of the resulting fragments. libretexts.org

For 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, the fragmentation would be influenced by its key functional groups: the ketone, the phenylalkyne moiety, and the terminal hydroxyl group.

α-Cleavage: Ketones typically undergo α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. jove.comlibretexts.orgutexas.edu This is a primary fragmentation pathway. miamioh.edu For this molecule, two α-cleavage pathways are possible, leading to the formation of stable acylium ions. libretexts.org

Phenyl Group Fragmentation: The presence of the phenyl group often leads to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or a phenyl ion (C₆H₅⁺) at m/z 77. The phenylethynyl cation (C₈H₅⁺) at m/z 101 is also a possible stable fragment.

Cleavage related to the Hydroxyl Group: The side chain containing the hydroxyl group can undergo cleavage. Loss of water (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. Cleavage can also occur at the carbon-carbon bonds along the alkyl chain.

Table 2: Hypothesized Mass Spectrometry Fragmentation Data for 1-Heptyn-3-one, 7-hydroxy-1-phenyl-

| m/z (Da) | Proposed Fragment Ion | Proposed Origin |

| 202 | [C₁₃H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 184 | [C₁₃H₁₂O]⁺˙ | Loss of H₂O |

| 129 | [C₉H₅O]⁺ | α-cleavage: Loss of -(CH₂)₄OH radical |

| 105 | [C₇H₅O]⁺ | Cleavage of the bond between the carbonyl and the methylene group |

| 101 | [C₈H₅]⁺ | Phenylacetylene (B144264) cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table outlines potential fragmentation pathways and resulting ions based on the chemical structure. No experimental fragmentation data has been reported in the searched literature.

X-ray Crystallography (if suitable crystalline material is obtainable)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. azom.comnih.govazolifesciences.com The method relies on the diffraction of X-rays by the ordered lattice of atoms within a crystal. fiveable.me By analyzing the diffraction pattern, a detailed model of the electron density, and thus the precise location of each atom, can be constructed. numberanalytics.com This technique is contingent upon the ability to grow a high-quality single crystal of the compound, a process that can be challenging. nih.gov

No published X-ray crystallography studies for 1-Heptyn-3-one, 7-hydroxy-1-phenyl- were found during literature searches. Therefore, no experimental data on its solid-state structure is available.

Determination of Solid-State Molecular Structure and Conformation

If a suitable crystal were obtained, X-ray diffraction analysis would provide precise measurements of its solid-state molecular geometry. This includes:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

This data would reveal the spatial arrangement of the phenyl ring relative to the alkynone chain and the conformation of the flexible hydroxybutyl side chain.

Analysis of Intermolecular Interactions and Crystal Packing

X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, a study crucial for understanding a material's physical properties. mdpi.comrsc.org This analysis focuses on the non-covalent intermolecular interactions that hold the crystal together. For 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, key interactions would likely include:

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a strong hydrogen bond donor, and the ketone carbonyl (C=O) group is a hydrogen bond acceptor. It is highly probable that strong O-H···O=C hydrogen bonds would be a primary organizing force in the crystal packing, potentially forming chains or dimeric motifs. rsc.orgmdpi.com

π-π Stacking: The planar phenyl rings could interact with each other through π-π stacking, where the aromatic rings pack face-to-face or in an offset manner. nih.gov

The combination of these interactions would define the unique three-dimensional supramolecular architecture of the crystal. sisweb.com

Chemical Reactivity and Transformation Pathways of 1 Heptyn 3 One, 7 Hydroxy 1 Phenyl

Reactivity of the Alkynyl Moiety

The carbon-carbon triple bond in 1-Heptyn-3-one, 7-hydroxy-1-phenyl- is a region of high electron density, making it susceptible to a variety of chemical transformations. Its conjugation with the ketone group polarizes the alkyne, enhancing its reactivity towards nucleophiles in conjugate addition reactions.

The alkynyl group is expected to undergo various addition reactions. While specific studies on 1-Heptyn-3-one, 7-hydroxy-1-phenyl- are not available, the reactivity of similar systems suggests several potential transformations:

Hydration: In the presence of a mercury catalyst and strong acid, or more modern gold or platinum catalysts, the triple bond can undergo hydration. According to Markovnikov's rule, this would likely lead to the formation of a β-diketone, 1-phenylheptane-1,3-dione, after tautomerization of the initial enol intermediate.

Halogenation: The addition of halogens such as bromine or chlorine across the triple bond would result in the formation of di- and tetra-halo derivatives. The initial addition would likely yield the (E)- and (Z)-dihaloalkene isomers.

Hydroboration-Oxidation: Reaction with boranes followed by oxidative workup would lead to the anti-Markovnikov addition of water across the triple bond. For a terminal alkyne, this typically yields an aldehyde. However, for an internal alkyne conjugated with a ketone, the regioselectivity can be more complex.

The terminal phenylacetylene (B144264) unit is a key functional group for transition-metal-catalyzed coupling reactions, which are fundamental in the construction of more complex molecular architectures. Although direct experimental data for 1-Heptyn-3-one, 7-hydroxy-1-phenyl- is limited, the reactivity of other phenylacetylenes in such reactions is well-documented. cdc.govepa.govscbt.comsichem.de

One notable example involves the enantiospecific sp2–sp3 coupling of boronic esters with p-arylacetylenes, triggered by the alkynyl moiety. cdc.govepa.govscbt.com In these reactions, a p-lithiated phenylacetylene is coupled with a boronic ester in the presence of N-bromosuccinimide (NBS). cdc.govepa.govscbt.com The alkyne functionality of the resulting boronate complex reacts with NBS, initiating a 1,2-migration of the group on the boron atom to the carbon, which ultimately leads to the formation of a new carbon-carbon bond. cdc.govepa.govscbt.comsichem.de This type of reaction highlights the potential for the alkynyl group in 1-Heptyn-3-one, 7-hydroxy-1-phenyl- to serve as a handle for intricate, stereospecific transformations. cdc.govepa.gov

| Reactants | Catalyst/Reagents | Product Type | Reference |

| p-Bromophenylacetylene, Boronic Ester | n-BuLi, NBS | Coupled Product | cdc.govepa.gov |

| p-Bromophenylacetylene, Pinacol Boronic Ester | n-BuLi, NBS | Ortho Boron-Incorporated Coupled Product | cdc.govepa.gov |

This table illustrates transition-metal-catalyzed coupling reactions involving phenylacetylenes, which are analogous to the alkynyl moiety in 1-Heptyn-3-one, 7-hydroxy-1-phenyl-.

The presence of multiple functional groups in 1-Heptyn-3-one, 7-hydroxy-1-phenyl- allows for the possibility of intramolecular cyclization reactions. The terminal hydroxyl group is suitably positioned to attack the activated alkyne, potentially leading to the formation of a cyclic ether. This type of reaction is often catalyzed by transition metals or strong bases. For instance, a silver- or gold-catalyzed cyclization could lead to the formation of a furan (B31954) or pyran ring, depending on the regioselectivity of the attack.

Reactivity of the Ketone Functionality

The ketone group in 1-Heptyn-3-one, 7-hydroxy-1-phenyl- is a site for nucleophilic attack and can also participate in reactions at the adjacent α-carbon.

The carbonyl carbon is electrophilic and will readily react with a variety of nucleophiles.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 1-phenylhept-1-yne-3,7-diol. The choice of reagent is crucial to avoid the simultaneous reduction of the alkyne.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), to the ketone would result in the formation of a tertiary alcohol. This provides a straightforward method for introducing additional carbon substituents.

| Reactant | Reagent | Product Type | Reference |

| Aldehyde/Ketone | Grignard Reagent | Secondary/Tertiary Alcohol | |

| α-Halo Ester and Aldehyde/Ketone | Zinc | β-Hydroxy Ester (Reformatsky Reaction) | |

| 1-Heptyn-3-ol | - | (Used as a reference for a related structure) |

This table showcases common nucleophilic addition reactions to ketones, which are applicable to the ketone functionality in 1-Heptyn-3-one, 7-hydroxy-1-phenyl-.

The protons on the carbon atom alpha to the ketone (the C-2 and C-4 positions) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide, leading to the introduction of an alkyl group at the α-position.

Aldol (B89426) Condensation: In the presence of an acid or base, the enolate can react with another molecule of the ketone or with a different aldehyde or ketone in an aldol addition or condensation reaction.

α-Hydroxylation: The α-position of ketones can be hydroxylated using various oxidizing agents. For instance, the oxidation of alkyl aryl ketones with Oxone and a catalytic amount of iodobenzene (B50100) can afford α-hydroxyalkyl aryl ketones in good yield. Another method involves the use of iodine or N-bromosuccinimide as a catalyst with DMSO as the terminal oxidant for the α-hydroxylation of carbonyl compounds.

| Reaction Type | Reagents | Product Type | Reference |

| α-Oxytosylation | Iodoarene Amide Catalyst | α-Tosyloxy Ketone | |

| α-Hydroxylation | Oxone, Trifluoroacetic Anhydride, Iodobenzene | α-Hydroxyalkyl Aryl Ketone | |

| α-Hydroxylation | I₂ or NBS, DMSO | α-Hydroxy Carbonyl |

This table summarizes methods for α-substitution of ketones, which are relevant to the ketone moiety in 1-Heptyn-3-one, 7-hydroxy-1-phenyl-.

Condensation Reactions (e.g., Aldol, Knoevenagel)

Condensation reactions are cornerstone carbon-carbon bond-forming processes in organic synthesis. The reactivity of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- in such reactions is dictated by the structure of its ketone functional group.

Aldol and Knoevenagel Reactivity:

The classic Aldol condensation involves the reaction of an enolate, formed by deprotonating an α-hydrogen of a carbonyl compound, with another carbonyl compound. youtube.comyoutube.com Similarly, the Knoevenagel condensation requires an active methylene (B1212753) compound (a CH₂ group flanked by two electron-withdrawing groups).

In the case of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, the ketone's α-positions are the C2 and C4 carbons. The C2 carbon is part of the alkyne and has no hydrogen atoms. The C4 carbon is a methylene group (CH₂). Therefore, the C4 position possesses acidic α-hydrogens and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile.

As an Electrophile: The carbonyl carbon (C3) is electrophilic and can be attacked by external enolates or other nucleophiles.

As a Nucleophile: The α-carbon at the C4 position can be deprotonated to form an enolate, which can then attack other aldehydes or ketones in a crossed Aldol reaction.

Intramolecular Aldol Condensation: A particularly interesting pathway becomes available if the terminal hydroxyl group at C7 is first oxidized to an aldehyde. This would form a 1,5-dicarbonyl compound. Intramolecular deprotonation at C4, followed by nucleophilic attack on the C7-aldehyde, could lead to the formation of a five-membered ring (a cyclopentene (B43876) derivative after dehydration), a common and favorable outcome in intramolecular aldol reactions. youtube.com

Reductions to Secondary Alcohols or Alkanes

The reduction of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- can target the ketone, the alkyne, or both. The choice of reducing agent is critical for achieving chemoselectivity.

The ketone group is readily reduced to a secondary alcohol using standard hydride reagents. youtube.com The alkyne can also be reduced, typically to an alkene or a fully saturated alkane.

Selective Ketone Reduction: Reagents like sodium borohydride (NaBH₄) are generally mild enough to selectively reduce the ketone to a secondary alcohol (1-phenyl-1-heptyn-3,7-diol) without affecting the alkyne.

Complete Reduction: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the alkyne, potentially leading to 1-phenyl-3,7-heptanediol. Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Palladium, Platinum, or Nickel) would also reduce both functional groups, yielding the saturated diol, 1-phenyl-3,7-heptanediol. The complete deoxygenation of the ketone to an alkane can also be achieved through methods like the Wolff-Kishner or Clemmons on reduction, or via a thioacetal intermediate. youtube.com

Table 1: Predicted Products from Reduction of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-

| Reagent | Functional Group(s) Targeted | Expected Major Product |

| Sodium Borohydride (NaBH₄) | Ketone | 1-Phenyl-1-heptyn-3,7-diol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone & Alkyne | 1-Phenyl-3,7-heptanediol |

| H₂ / Pd, Pt, or Ni | Ketone & Alkyne | 1-Phenyl-3,7-heptanediol |

Reactivity of the Hydroxyl Group

The terminal primary hydroxyl group at C7 behaves as a typical primary alcohol, susceptible to a variety of derivatization and oxidation reactions.

Esterification, Etherification, and Other Derivatizations

The hydroxyl group can be readily converted into other functional groups, a common strategy for protecting the alcohol or modifying the molecule's properties.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) would yield the corresponding ester. For example, reacting it with acetyl chloride would produce 7-acetoxy-1-phenyl-1-heptyn-3-one.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (like NaH) followed by reaction with an alkyl halide (like methyl iodide), would form an ether, such as 7-methoxy-1-phenyl-1-heptyn-3-one.

Oxidation to Aldehydes or Carboxylic Acids

The oxidation of the primary alcohol offers a pathway to introduce new carbonyl functionalities into the molecule. The outcome depends on the strength of the oxidizing agent used. libretexts.orgyoutube.comyoutube.com

Aldehyde Formation: A mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would oxidize the primary alcohol to an aldehyde, yielding 7-oxo-1-phenyl-1-heptyn-3-al . libretexts.org

Carboxylic Acid Formation: Stronger oxidizing agents, including chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄, also known as the Jones reagent) or potassium permanganate (B83412) (KMnO₄), would fully oxidize the primary alcohol to a carboxylic acid, resulting in the formation of 7-oxo-7-phenyl-6-heptynoic acid . youtube.comyoutube.com

Table 2: Predicted Products from Oxidation of the Hydroxyl Group

| Reagent | Reagent Type | Expected Major Product |

| Pyridinium Chlorochromate (PCC) | Mild Oxidant | 7-oxo-1-phenyl-1-heptyn-3-al |

| Dess-Martin Periodinane (DMP) | Mild Oxidant | 7-oxo-1-phenyl-1-heptyn-3-al |

| Chromic Acid (Jones Reagent) | Strong Oxidant | 7-oxo-7-phenyl-6-heptynoic acid |

| Potassium Permanganate (KMnO₄) | Strong Oxidant | 7-oxo-7-phenyl-6-heptynoic acid |

Participation in Hydrogen Bonding Networks

The presence of both a hydrogen-bond donor (the -OH group) and a hydrogen-bond acceptor (the C=O group) allows for the formation of hydrogen bonds.

Intermolecular Hydrogen Bonding: Molecules of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- can form hydrogen bonds with each other, with the hydroxyl group of one molecule interacting with the carbonyl oxygen or hydroxyl oxygen of a neighboring molecule. This is expected to influence physical properties like boiling point and solubility.

Intramolecular Hydrogen Bonding: The four-carbon chain (C4 to C7) separating the hydroxyl and carbonyl groups provides sufficient flexibility for the molecule to potentially form an intramolecular hydrogen bond. This would involve the formation of a seven-membered pseudo-ring, which is a stable conformation. Such an interaction would influence the molecule's preferred conformation in solution and could be detected by techniques like IR spectroscopy (evidenced by a shift in the O-H and C=O stretching frequencies).

Interplay and Remote Effects between Functional Groups

The two functional groups in 1-Heptyn-3-one, 7-hydroxy-1-phenyl- are separated by a flexible four-carbon tether, which allows for both through-bond electronic effects and through-space interactions.

The electron-withdrawing nature of the phenylalkynyl ketone system can exert a weak negative inductive effect (-I) along the carbon chain, which would slightly increase the acidity of the terminal hydroxyl group compared to a simple alkanol.

More significantly, the bifunctional nature of the molecule is a key feature for synthetic strategies. As mentioned, the oxidation of the alcohol to an aldehyde creates a 1,5-dicarbonyl system primed for an intramolecular aldol condensation. This represents a planned transformation where one functional group is modified to enable a specific reaction with the other, demonstrating a powerful interplay between the remote functionalities. The choice of reaction conditions would be paramount to favor either intermolecular reactions or these powerful intramolecular cyclizations.

Intramolecular Cyclization Pathways and Ring-Closing Reactions

The linear structure of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, with a hydroxyl group at the γ-position relative to the ketone, presents an ideal scaffold for intramolecular cyclization reactions, most notably the formation of substituted furans. This transformation is a common and synthetically valuable reaction for γ-hydroxyalkynyl ketones. nih.gov

The cyclization can be promoted under various conditions, typically involving acid or metal catalysis. Gold and copper catalysts have been shown to be particularly effective in promoting the cycloisomerization of related γ-acyloxyalkynyl ketones into furans. beilstein-journals.org While the substrate has a free hydroxyl group, the general principle of activation of the alkyne by a carbophilic catalyst followed by intramolecular nucleophilic attack of the hydroxyl group is applicable.

Mechanism of Furan Synthesis:

The generally accepted mechanism for the acid-catalyzed cyclization involves the following steps:

Protonation of the carbonyl oxygen: This enhances the electrophilicity of the ketone.

Intramolecular nucleophilic attack: The hydroxyl group attacks the protonated carbonyl, forming a cyclic hemiacetal intermediate.

Dehydration: The hemiacetal undergoes dehydration to form a furan ring.

Alternatively, under metal catalysis, particularly with gold(I) catalysts, the reaction is thought to proceed through the activation of the alkyne towards nucleophilic attack by the hydroxyl group. semanticscholar.org

A study on the utility of γ-hydroxyalkynyl ketones as scaffolds for combinatorial libraries demonstrated the formation of furans, among other heterocycles. For instance, 5-hydroxy-hex-3-yn-2-one was used as a model substrate to produce various heterocyclic compounds. nih.gov

| Reactant | Catalyst/Conditions | Product(s) | Reference |

| γ-acyloxyalkynyl ketones | Triflimide(triphenylphosphine)gold(I) | Highly substituted furans | beilstein-journals.org |

| 5-hydroxy-hex-3-yne-2-one | Hydrazoic acid | 3-azido-2,5-dimethyl furan, α,5-dimethyl-3-isoxazolemethanol | nih.gov |

| Propargylic acetates and enoxysilanes | FeCl3, then TsOH | Tri- or tetrasubstituted furans | organic-chemistry.org |

Keto-Enol Tautomerism and its Influence on Reactivity

Like most ketones, 1-Heptyn-3-one, 7-hydroxy-1-phenyl- can exist in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, in this case involving the migration of a proton and the shifting of a double bond. libretexts.org

The keto-enol equilibrium for this specific compound is influenced by several structural factors:

Conjugation: The presence of the phenyl group at the C-1 position can stabilize the enol form through extended conjugation. If the enolization occurs towards the alkyne, the resulting conjugated system would involve the phenyl ring, the carbon-carbon double bond of the enol, and the carbon-carbon triple bond.

Intramolecular Hydrogen Bonding: The 7-hydroxy group can form an intramolecular hydrogen bond with the oxygen of the enol, creating a stable six-membered ring-like structure. This type of intramolecular hydrogen bonding is known to significantly favor the enol form. masterorganicchemistry.com

Solvent Effects: The polarity of the solvent can influence the position of the keto-enol equilibrium. Nonpolar solvents tend to favor the enol form, where intramolecular hydrogen bonding is more significant, while polar solvents can stabilize the keto form through intermolecular hydrogen bonding. nih.gov

While for simple ketones the keto form is overwhelmingly favored at equilibrium, for systems with stabilizing features like those in 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, the population of the enol tautomer can be significant. libretexts.org The enol form is a key intermediate in many reactions of ketones, as the enol is a nucleophile, reacting with electrophiles at the α-carbon.

| Compound Type | Stabilizing Factors for Enol Form | General Equilibrium Preference |

| Simple Ketones (e.g., Acetone) | None | Strongly favors Keto form (>99.9%) |

| β-Diketones (e.g., Acetylacetone) | Conjugation and Intramolecular H-bonding | Significantly favors Enol form |

| α-Phenyl Ketones | Conjugation with phenyl ring | Increased Enol content compared to simple ketones |

| 1-Heptyn-3-one, 7-hydroxy-1-phenyl- | Conjugation with phenyl and alkyne, potential for intramolecular H-bonding | Likely to have a significant Enol population |

Molecular Rearrangements Involving Multiple Functional Centers

The structure of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- is amenable to several types of molecular rearrangements, particularly under acidic or basic conditions. These rearrangements often involve the interplay between the hydroxyl, ketone, and alkyne functionalities.

Meyer-Schuster Rearrangement:

A plausible rearrangement pathway is the Meyer-Schuster rearrangement, which is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org Although the starting material is a γ-hydroxy ketone, hydration of the alkyne under acidic conditions could lead to a β-hydroxy ketone, which might then undergo a related rearrangement. The classic Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift. wikipedia.org The reaction of tertiary alcohols with an α-acetylenic group can also lead to α,β-unsaturated methyl ketones via an enyne intermediate in what is known as the Rupe reaction, which competes with the Meyer-Schuster rearrangement. wikipedia.org

α-Ketol Rearrangement:

Upon hydration of the alkyne moiety, 1-Heptyn-3-one, 7-hydroxy-1-phenyl- would be converted into a 1-phenyl-1,3,7-heptanetrione. The resulting β-diketone can exist in equilibrium with its enol form, which is an α-hydroxy ketone. This α-hydroxy ketone can undergo an α-ketol rearrangement. This rearrangement involves the 1,2-migration of an alkyl or aryl group and is typically induced by acid or base. wikipedia.orgorganicreactions.org The reversibility of this rearrangement means that the thermodynamically more stable α-hydroxy carbonyl compound is favored. wikipedia.org

Hydride Shifts:

Under acidic conditions, protonation of the hydroxyl group followed by the loss of water can lead to the formation of a carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable carbocation. fiveable.memasterorganicchemistry.com For example, a secondary carbocation could rearrange to a more stable tertiary or resonance-stabilized carbocation. In the context of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, such rearrangements could lead to a variety of isomeric products.

| Rearrangement Type | Key Intermediate/Reactant Feature | Potential Product |

| Meyer-Schuster Rearrangement | Propargyl alcohol-like structure | α,β-Unsaturated ketone |

| α-Ketol Rearrangement | α-Hydroxy ketone (after alkyne hydration) | Isomeric α-hydroxy ketone |

| 1,2-Hydride Shift | Carbocation (formed under acidic conditions) | Isomeric rearranged product |

Computational Chemistry and Mechanistic Studies of 1 Heptyn 3 One, 7 Hydroxy 1 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the structure and electronic nature of a molecule. These theoretical approaches allow for the prediction of various molecular properties that can complement and guide experimental studies.

Geometry Optimization and Conformational Analysis

The first step in the computational study of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- involves determining its most stable three-dimensional structure through geometry optimization. This process identifies the lowest energy arrangement of the atoms in the molecule. Due to the presence of a flexible seven-carbon chain, a phenyl group, and a hydroxyl group, this compound can exist in multiple conformations.

A thorough conformational analysis is necessary to identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. This analysis is typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The relative energies of the different conformers can be calculated to determine their population distribution according to the Boltzmann distribution.

Table 1: Hypothetical Conformational Analysis Data for 1-Heptyn-3-one, 7-hydroxy-1-phenyl-

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 178.5 | 0.00 | 75.3 |

| B | 65.2 | 1.25 | 15.1 |

| C | -68.9 | 1.80 | 9.6 |

Note: This data is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found in the public domain.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution, electrostatic potential)

Understanding the electronic structure of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- is crucial for predicting its reactivity. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Analysis of the charge distribution reveals the partial charges on each atom, indicating electrophilic and nucleophilic sites within the molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are prone to electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Electronic Structure Data for 1-Heptyn-3-one, 7-hydroxy-1-phenyl- (Calculated using DFT)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can predict spectroscopic properties, which are invaluable for the characterization of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the assignment of experimental spectra. Similarly, the calculation of infrared (IR) vibrational frequencies can help in identifying the characteristic functional groups present in the molecule, such as the carbonyl (C=O), alkyne (C≡C), and hydroxyl (O-H) stretching frequencies.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 1-Heptyn-3-one, 7-hydroxy-1-phenyl-

| Spectroscopic Feature | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 185.2 ppm | 184.9 ppm |

| ¹H NMR (O-H) | 3.8 ppm | 3.6 ppm |

| IR Frequency (C≡C) | 2150 cm⁻¹ | 2145 cm⁻¹ |

| IR Frequency (C=O) | 1680 cm⁻¹ | 1675 cm⁻¹ |

Note: This data is hypothetical and for illustrative purposes only.

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Characterization for Key Synthetic Steps

The synthesis of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- likely involves several key chemical transformations. Computational methods can be used to locate and characterize the transition state (TS) for each elementary step in the proposed synthetic route. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Characterization of a transition state involves confirming that the structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The geometry and electronic properties of the transition state provide valuable information about the bond-breaking and bond-forming processes occurring during the reaction.

Energy Profile Calculations and Reaction Coordinate Analysis

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction pathway can be constructed. This profile provides the activation energies and reaction enthalpies for each step, which are critical for understanding the reaction kinetics and thermodynamics.

Following the Intrinsic Reaction Coordinate (IRC) from the transition state forwards to the products and backwards to the reactants confirms that the identified transition state correctly connects the desired species. This analysis provides a dynamic picture of the reaction mechanism at the molecular level.

Due to the highly specific nature of the chemical compound "1-Heptyn-3-one, 7-hydroxy-1-phenyl-," a comprehensive search of available scientific literature and databases yielded no specific information regarding its computational chemistry, mechanistic studies, or molecular dynamics simulations.

Research and computational data are not publicly available for this particular molecule. Therefore, it is not possible to provide an article on its catalytic cycles, intermediates, or conformational dynamics in solution as outlined in the user's request.

Synthesis and Evaluation of Analogues and Derivatives of 1 Heptyn 3 One, 7 Hydroxy 1 Phenyl

Design Principles for Structural Analogues

Systematic Modifications of the Alkynyl and Ketone Positions

The core structure of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- features a conjugated yn-one system, which is a primary site for structural modification. Analogues can be designed by altering the position of the alkyne and ketone functionalities. For instance, shifting the ketone to the C-4 position would yield 1-Heptyn-4-one, 7-hydroxy-1-phenyl-. This modification would disrupt the conjugation between the phenylalkynyl moiety and the carbonyl group, leading to significant changes in the electronic properties and, consequently, the reactivity of the molecule.

Furthermore, the triple bond of the alkyne can be reduced to a double bond to furnish the corresponding enone, or fully saturated to yield an alkyl ketone. These modifications would systematically probe the role of the unsaturation on the molecule's biological activity or chemical reactivity.

Alterations to the Alkyl Chain Length and Branching

The C4 alkyl chain connecting the ketone and the terminal hydroxyl group provides a flexible linker that can be systematically modified. Analogues with varying chain lengths, such as those with C3 (hexanone derivative) or C5 (octanone derivative) linkers, can be synthesized to investigate the impact of the distance between the ketone and hydroxyl group.

Branching can also be introduced into the alkyl chain. For example, methylation at different positions of the chain would create chiral centers and introduce steric bulk, which could influence the molecule's conformation and interaction with biological targets or chemical reagents.

Substitution Pattern Variations on the Phenyl Ring and Hydroxyl Group Position

The phenyl ring offers a prime location for introducing a wide array of substituents to modulate the electronic properties of the entire molecule. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can be placed at the ortho, meta, or para positions of the phenyl ring. These substitutions are known to influence the reactivity of the alkynyl ketone system through inductive and resonance effects. mdpi.orgwikipedia.orglibretexts.org For instance, electron-donating groups are expected to increase the electron density of the conjugated system, potentially affecting its susceptibility to nucleophilic attack.

The position of the hydroxyl group can also be varied. While the parent compound has a primary hydroxyl group at the terminus of the alkyl chain, analogues with secondary hydroxyl groups at other positions on the chain can be synthesized. This would introduce a new chiral center and alter the hydrogen bonding capabilities of the molecule.

Synthetic Strategies for Analogue Library Development

The development of a library of analogues of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- necessitates versatile and efficient synthetic strategies. A plausible retrosynthetic analysis suggests a convergent approach, where key fragments are synthesized separately and then coupled.

A primary strategy for the construction of the phenylalkynyl ketone core is the Sonogashira coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a robust method for forming carbon-carbon bonds. wikipedia.org For the synthesis of the parent compound, a suitable starting material would be an aryl iodide and a terminal alkyne bearing a protected hydroxyl group.

The synthesis of the required building blocks would involve several steps. For instance, the synthesis of an alkyne with a terminal protected hydroxyl group can be achieved from a commercially available diol, where one hydroxyl group is selectively protected, and the other is converted to a leaving group for subsequent alkynylation. The protection of the hydroxyl group is crucial to prevent interference with the coupling reaction and other transformations. rsc.orgacs.orgresearchgate.net Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., THP), which can be removed under specific conditions. rsc.orgacs.orgacs.org

An alternative approach for creating the γ-hydroxy ketone moiety involves the reaction of an ester with a lithiated oxathiane dioxide derivative, followed by treatment with silica (B1680970) gel. rsc.org Another method could involve the alkylation of a ketone with a halo-alcohol derivative. nih.gov

The following table outlines a potential synthetic route for 1-Heptyn-3-one, 7-hydroxy-1-phenyl- and its analogues.

| Step | Reaction | Key Reagents and Conditions | Purpose | Relevant Citations |

|---|---|---|---|---|

| 1 | Protection of a diol | TBDMSCl, Imidazole, DMF | Selective protection of one hydroxyl group in a diol (e.g., butane-1,4-diol). | rsc.org, acs.org |

| 2 | Conversion to a leaving group | TsCl, Pyridine | Conversion of the remaining hydroxyl group to a tosylate for subsequent reactions. | |

| 3 | Alkynylation | Lithium acetylide, THF | Introduction of the alkyne functionality. | organic-chemistry.org |

| 4 | Sonogashira Coupling | Substituted iodobenzene (B50100), Pd(PPh₃)₂, CuI, Et₃N | Formation of the phenylalkynyl ketone precursor. | wikipedia.org, organic-chemistry.org, nih.gov, researchgate.net |

| 5 | Oxidation of the propargylic alcohol | PCC or Dess-Martin periodinane | Oxidation of the secondary alcohol to a ketone. | |

| 6 | Deprotection | TBAF, THF | Removal of the silyl protecting group to yield the final product. | rsc.org, acs.org |

Comparative Reactivity Studies of Analogues

The structural modifications introduced in the analogues of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- are expected to have a profound impact on their chemical reactivity. Comparative studies can provide valuable insights into the electronic and steric effects governing these reactions.

The reactivity of the Michael acceptor (the β-carbon of the yn-one system) towards nucleophiles is a key area of investigation. The electronic nature of the substituents on the phenyl ring will directly influence the electrophilicity of this position. Electron-withdrawing groups are expected to enhance the reactivity towards nucleophilic addition, while electron-donating groups may decrease it. mdpi.orglibretexts.org

The following interactive table presents hypothetical reactivity data for a series of analogues, illustrating the expected trends.

| Analogue | Phenyl Substituent (Para-position) | Relative Rate of Nucleophilic Addition | 13C NMR Shift of Cβ (ppm) |

|---|---|---|---|

| 1 | -NO₂ | High | ~95 |

| 2 | -Cl | Moderate | ~92 |

| 3 | -H | Baseline | ~90 |

| 4 | -CH₃ | Low | ~88 |

| 5 | -OCH₃ | Very Low | ~86 |

The length and branching of the alkyl chain can also influence reactivity through steric hindrance. A bulkier or longer chain may shield the ketone or the Michael acceptor from the approach of a reagent.

Stereochemical Outcomes in Analogous Systems

The synthesis of analogues of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- can lead to the formation of chiral centers, making the study of stereochemical outcomes particularly important. The reduction of the ketone at the C-3 position, for instance, would generate a chiral propargylic alcohol. organic-chemistry.org The stereoselectivity of this reduction can be controlled by using chiral reducing agents or catalysts. organic-chemistry.orgrsc.orgresearchgate.netacs.org

For example, the use of a chiral borane (B79455) reagent, such as (R)- or (S)-Alpine-Borane, can lead to the preferential formation of one enantiomer of the resulting alcohol. organic-chemistry.org The stereochemical outcome is often dictated by the steric bulk of the substituents flanking the ketone.

Similarly, if branching is introduced into the alkyl chain, new stereocenters will be created. The diastereoselectivity of reactions involving these analogues will depend on the existing stereochemistry and the reaction conditions.

The following table summarizes the expected stereochemical outcomes for the reduction of a hypothetical analogue with a chiral center on the alkyl chain.

| Analogue | Chiral Reducing Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) | Relevant Citations |

|---|---|---|---|---|

| (R)-1-(4-chlorophenyl)-7-hydroxy-5-methylhept-1-yn-3-one | (R)-Alpine-Borane | (3R, 5R)-alcohol | >95:5 | organic-chemistry.org |

| (R)-1-(4-chlorophenyl)-7-hydroxy-5-methylhept-1-yn-3-one | (S)-Alpine-Borane | (3S, 5R)-alcohol | >95:5 | organic-chemistry.org |

| (S)-1-(4-methoxyphenyl)-7-hydroxy-5-methylhept-1-yn-3-one | (R)-Alpine-Borane | (3R, 5S)-alcohol | >95:5 | organic-chemistry.org |

| (S)-1-(4-methoxyphenyl)-7-hydroxy-5-methylhept-1-yn-3-one | (S)-Alpine-Borane | (3S, 5S)-alcohol | >95:5 | organic-chemistry.org |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The potential for 1-Heptyn-3-one, 7-hydroxy-1-phenyl- to serve as a cornerstone in the construction of more elaborate molecules is theoretically high, yet specific examples are absent from the available literature.

Precursor to Natural Products and Pharmaceutical Intermediates

There is currently no available scientific literature that documents the use of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- as a precursor in the synthesis of natural products or as an intermediate for pharmaceuticals.

Scaffold for Heterocyclic Compound Synthesis

Similarly, research detailing the application of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- as a foundational structure for the synthesis of heterocyclic compounds could not be found. The presence of the ketone and alkyne moieties could, in principle, allow for cyclization reactions to form various heterocyclic systems, but no such transformations have been reported.

Potential in Functional Materials Development

The development of novel materials with specific optical, electronic, or physical properties often relies on monomers with tailored functional groups. While 1-Heptyn-3-one, 7-hydroxy-1-phenyl- possesses functionalities that could be exploited for materials science, its potential remains untapped based on current research.

Monomer for Polymerization Reactions (e.g., involving alkyne, ketone, or hydroxyl functionalities)

No studies have been identified that investigate the polymerization of 1-Heptyn-3-one, 7-hydroxy-1-phenyl-. The alkyne, ketone, and hydroxyl groups each present opportunities for different polymerization strategies, but these have not been explored.

Components in Conjugated Systems for Optoelectronic Applications

The synthesis of conjugated systems for use in optoelectronics often involves molecules with alternating single and multiple bonds. While the phenylalkyne portion of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- could be a component of such systems, there is no research available to support its use in this context.

Role in Catalyst or Ligand Design

The design of catalysts and ligands is a sophisticated area of chemistry that relies on molecules capable of coordinating to metal centers and influencing their reactivity. The hydroxyl and ketone groups of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- could potentially act as binding sites for metal ions. However, no literature could be found that describes the use of this compound or its derivatives in the design of catalysts or ligands.

Ligand Scaffolds for Transition Metal Catalysis

The molecular architecture of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- offers multiple potential coordination sites for transition metals, making it an intriguing candidate for the development of novel ligand scaffolds. The presence of a hard oxygen donor in the carbonyl group, a softer coordinating alkyne moiety, and a hydroxyl group capable of deprotonation to form an alkoxide ligand provides a rich platform for creating mono- or polydentate ligands. The strategic placement of these functional groups allows for the formation of stable chelate rings with a metal center, which can enhance the stability and catalytic activity of the resulting complex.

The ynone functionality (α,β-acetylenic ketone) is known to act as an electron-rich ligand in organometallic chemistry. researchgate.net The conjugated system can participate in π-backbonding with the metal, influencing the electronic properties of the catalyst. Furthermore, the ketone's oxygen atom can act as a Lewis basic site, coordinating to a metal ion. Research on β-keto phosphine (B1218219) ligands has demonstrated the successful incorporation of a keto-enolate moiety into ligand frameworks for transition metal complexes, highlighting the potential for the ketone in 1-Heptyn-3-one, 7-hydroxy-1-phenyl- to play a similar role. nih.gov

The hydroxyl group at the 7-position introduces another layer of functionality. It can coordinate directly to a metal center or, upon deprotonation, form a covalent bond, creating an anionic ligand. This versatility allows for the modulation of the electronic and steric environment around the metal. The hydroxyl group can also participate in hydrogen bonding, which can influence the secondary coordination sphere and play a role in substrate recognition and activation. The ability of hydroxyl groups on alkyne-containing molecules to direct the regioselectivity of catalytic reactions has been documented, suggesting a similar directing role for the hydroxyl group in this compound. rsc.org

The combination of the ynone and hydroxyl functionalities could lead to the formation of bidentate [O, O] or [O, π-alkyne] chelate complexes. The phenyl group on the alkyne can also be modified to further tune the steric and electronic properties of the ligand. The potential for this compound to act as a scaffold for polymetallic complexes also exists, where the different functional groups could bind to different metal centers, potentially leading to cooperative catalytic effects. rsc.org

Precursors for Chiral Ligands